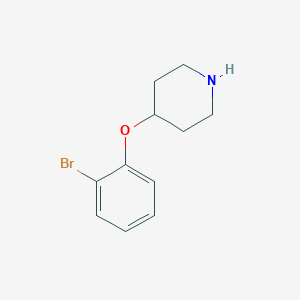

4-(2-Bromophenoxy)piperidine

Description

Contextualization within Halogenated Phenoxypiperidine Derivatives

4-(2-Bromophenoxy)piperidine belongs to the family of halogenated phenoxypiperidine derivatives. This class of compounds is distinguished by the presence of a piperidine (B6355638) ring, a phenoxy group, and one or more halogen atoms. The specific nature and position of the halogen atom on the phenyl ring can significantly influence the compound's chemical reactivity and physical properties.

The presence of bromine at the ortho-position (position 2) of the phenyl ring in this compound is a key feature. This ortho-bromine atom can exert steric and electronic effects that modulate the reactivity of the aromatic ring and the adjacent ether linkage. Halogenated derivatives are often explored in medicinal chemistry for their potential to enhance the pharmacological properties of a molecule. For instance, halogen substitutions can influence a compound's ability to cross the blood-brain barrier and may affect its metabolic stability.

Significance as a Versatile Synthetic Scaffold and Intermediate in Organic Chemistry

The true value of this compound lies in its role as a versatile synthetic scaffold. The piperidine ring, a common motif in many biologically active compounds and natural products, provides a robust three-dimensional framework. mdpi.comnih.gov The nitrogen atom within the piperidine ring can be readily functionalized, allowing for the attachment of various substituents.

Furthermore, the bromine atom on the phenoxy group serves as a handle for a variety of chemical transformations. It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds and the construction of more elaborate molecular architectures. This reactivity makes this compound a crucial intermediate in multi-step synthetic sequences aimed at producing complex target molecules. scirp.org

The synthesis of related structures, such as N-Boc-4-(2-bromophenyl)piperidine, highlights the utility of such brominated piperidine derivatives as intermediates in the development of pharmaceuticals. cymitquimica.combiosynce.com The Boc protecting group allows for controlled reactions at other sites of the molecule before its removal to reveal the reactive piperidine nitrogen.

Overview of Research Trajectories for Related Piperidine-Based Molecular Architectures

Research into piperidine-based molecular architectures is a vibrant and evolving field, largely driven by the quest for new therapeutic agents. mdpi.com The piperidine scaffold is considered a "privileged structure" in medicinal chemistry because it is frequently found in drugs targeting a wide range of diseases.

Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and stereoselective methods for the synthesis of substituted piperidines. medhealthreview.comnih.gov This includes the use of innovative catalytic systems and biocatalytic approaches to control the three-dimensional arrangement of atoms with high precision. mdpi.comnih.gov

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the substituents on the piperidine ring and any attached aromatic systems, researchers can probe how these changes affect a molecule's biological activity. acs.org This information is crucial for optimizing the potency and selectivity of drug candidates.

Design of Complex and Diverse Molecular Architectures: The piperidine core is being incorporated into increasingly complex molecular frameworks, including spirocyclic and fused-ring systems, to explore new chemical space and identify novel biological targets. mdpi.com The synthesis of tetracyclic bis-piperidine alkaloids from marine sponges showcases the intricate structures that can be built around the piperidine motif. mdpi.com

The study of compounds like this compound and its relatives contributes significantly to these research efforts by providing the necessary tools and building blocks for the construction of the next generation of piperidine-based molecules.

Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| 4-(2-Bromophenyl)piperidine | 82212-00-8 | C11H14BrN |

| N-Boc-4-(2-bromophenyl)piperidine | 1198283-93-0 | C16H22BrNO2 |

| 1-(1,1-Dimethylethyl) 4-(2-bromophenyl)-1,4-piperidinedicarboxylate | 920023-52-5 | C17H22BrNO4 |

| 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate | 920023-51-4 | C17H21BrN2O2 |

| 4-(2-Bromophenyl)piperidine-4-carbonyl azide | Not Available | C12H13BrN4O |

Data sourced from multiple chemical databases. fluorochem.co.ukcymitquimica.comnih.govcymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMMTLBEKPSEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587442 | |

| Record name | 4-(2-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916971-29-4 | |

| Record name | 4-(2-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 2 Bromophenoxy Piperidine

Established Synthetic Pathways for the 4-Phenoxypiperidine (B1359869) Moiety

The creation of the 4-phenoxypiperidine core is a foundational step in the synthesis of the target compound. Established methods typically focus on forming the ether bond and constructing the heterocyclic ring through reliable and well-documented reactions.

Nucleophilic Substitution Reactions in Phenoxy Linkage Formation

The formation of the ether linkage in 4-(2-Bromophenoxy)piperidine is commonly achieved via nucleophilic aromatic substitution (SNA_r). libretexts.org This class of reaction involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. For the synthesis of phenoxy-piperidines, this typically involves the reaction of a 4-hydroxypiperidine (B117109) derivative with an activated aryl halide. libretexts.org The carbon-halogen bonds of simple aryl halides are generally strong and resistant to nucleophilic attack. libretexts.org However, the reactivity can be significantly increased by the presence of strongly electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions. libretexts.org

The mechanism proceeds in two steps: the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

A common strategy involves the Williamson ether synthesis, where an alkoxide (in this case, derived from 4-hydroxypiperidine) acts as the nucleophile. The selection of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often used to enhance the nucleophilicity of the reacting species.

Table 1: Representative Conditions for Nucleophilic Substitution in Phenoxy Linkage Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Notes |

| N-Boc-4-hydroxypiperidine | 1-Bromo-2-fluorobenzene | Sodium Hydride (NaH) | DMF | 80-100 | The fluorine atom serves as an effective leaving group in nucleophilic aromatic substitution. |

| 4-Hydroxypiperidine | 1,2-Dibromobenzene | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Requires a catalyst, such as copper, in a variation known as the Ullmann condensation. |

| N-Boc-4-hydroxypiperidine | 2-Bromophenol | Diisopropylazodicarboxylate (DIAD), Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) | 0 to RT | Mitsunobu reaction, an alternative that proceeds under milder, neutral conditions. |

This table presents illustrative data compiled from general synthetic principles.

Reductive Amination Strategies for Piperidine (B6355638) Ring Assembly

Reductive amination is a powerful and versatile method for the synthesis of the piperidine ring. umh.es This reaction forms new carbon-nitrogen bonds by converting a carbonyl group into an amine through an imine or iminium ion intermediate. researchgate.net The intramolecular version of this reaction is particularly useful for ring closure to form cyclic amines like piperidine. umh.esnih.gov

A highly efficient variant is the double reductive amination (DRA) of a dicarbonyl compound with an amine, which can form both C1-N and C5-N bonds in a single synthetic step to generate the piperidine skeleton. chim.it This "one-pot" reaction is robust and can be part of a cascade sequence, starting from readily available precursors like sugars. chim.it The versatility of this method is enhanced by the wide variety of available amines and low-cost reducing agents. umh.es

Table 2: Key Components in Reductive Amination for Piperidine Synthesis

| Precursor Type | Amine Source | Common Reducing Agents | Notes |

| 1,5-Dicarbonyl compounds | Ammonia, Primary Amines | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd, Pt) | This is a direct and common route for forming the piperidine ring. chim.it |

| Glutaraldehyde derivatives | Benzylamine | H₂/Pd-C | The choice of amine determines the N-substituent on the piperidine ring. |

| Keto-aldehydes or di-ketones | Ammonium (B1175870) acetate | NaBH₃CN | The reaction proceeds through the formation of an enamine and/or imine followed by cyclization and reduction. |

This table is based on established chemical principles of reductive amination. umh.esresearchgate.netchim.it

Multistep Synthesis from Precursor Molecules

The construction of this compound is inherently a multistep process, combining several reactions to build the final architecture from simpler starting materials. libretexts.org A logical synthetic plan often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. libretexts.org

A plausible synthetic route could begin with the synthesis of a protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. This intermediate can then undergo a nucleophilic substitution reaction with an activated 2-bromophenyl derivative, such as 1-bromo-2-fluorobenzene, to form the crucial ether bond. The final step would involve the removal of the N-Boc protecting group under acidic conditions to yield the target compound.

Alternatively, a synthesis could start with the formation of a piperidine ring precursor. For instance, a Knoevenagel condensation of 2-bromobenzaldehyde (B122850) with a suitable partner could lead to an intermediate that, after several steps including cyclization and reduction, yields the substituted piperidine core. This core could then be functionalized to introduce the phenoxy group.

Advanced Synthetic Approaches and Innovations

To address challenges such as stereocontrol and environmental impact, advanced synthetic methodologies are being applied to the synthesis of complex molecules like this compound.

Stereoselective Synthesis of Enantiopure Isomers of this compound

While this compound itself is not chiral, derivatives with additional substituents on the piperidine ring can be. The development of stereoselective syntheses to control the spatial arrangement of these substituents is a significant area of research. znaturforsch.com Achieving enantiopurity is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities.

Several strategies can be employed to obtain enantiopure isomers:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to construct the chiral piperidine scaffold. nih.gov

Asymmetric Catalysis: Chiral catalysts, often based on transition metals like palladium or rhodium complexed with chiral ligands (e.g., BINAP), can guide a reaction to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed.

Chiral Resolution: This method involves separating a racemic mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, which can then be separated by crystallization.

Lewis acid-catalyzed reactions, such as the Mannich-Michael condensation sequence, can produce substituted dehydropiperidinones with high diastereoselectivity. znaturforsch.com Furthermore, radical cyclization reactions using reagents like tris(trimethylsilyl)silane (B43935) have been shown to afford trans-piperidines with very high diastereoselectivity (up to 99:1). researchgate.net

Application of Green Chemistry Principles in Synthetic Route Design and Process Intensification

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. acs.org These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgencyclopedia.pub

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. encyclopedia.pub

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy requirements. acs.org Microwave-assisted synthesis and ultrasound irradiation are techniques that can accelerate reactions, often leading to higher yields and reduced energy consumption. encyclopedia.pub

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Biocatalysis, using enzymes, can offer high selectivity under mild, environmentally benign conditions.

Process Intensification: The use of continuous flow chemistry is a significant advancement over traditional batch processing. d-nb.info Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, multi-step synthesis in a single, streamlined process. d-nb.info This approach can significantly improve the efficiency and sustainability of producing complex molecules. d-nb.infonih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally responsible.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, a Williamson ether synthesis, involves the reaction of an alkali metal salt of 4-hydroxypiperidine with 1-bromo-2-halobenzene. The efficiency of this reaction is highly dependent on a range of parameters that can be fine-tuned to maximize the yield of the desired product while minimizing the formation of impurities. Key variables in this optimization process include the choice of base, solvent, temperature, and the nature of the protecting group on the piperidine nitrogen.

Detailed research into analogous Williamson ether syntheses provides a clear framework for optimizing the production of aryl ethers like this compound. For instance, studies on the coupling of alcoholic substrates with electrophiles highlight the critical impact of reaction conditions on yield and purity. nih.gov

In a representative optimization study for a similar Williamson ether synthesis, various parameters were systematically altered to enhance the reaction's efficiency. The findings from such studies are crucial for developing a robust and scalable synthetic route for this compound. The following data table illustrates how different reaction conditions can influence the outcome of the synthesis, using data from an analogous Williamson ether synthesis as a reference. nih.gov

Table 1: Optimization of a Representative Williamson Ether Synthesis

| Entry | Electrophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Allyl bromide | NaH (1.2) | THF | Room Temp | 12 | Low |

| 2 | Allyl iodide | NaH (1.5) | THF | Room Temp | 12 | 45 |

| 3 | Allyl tosylate | NaH (1.5) | Ether | 4 | 1 | 75 |

This table is based on data from an analogous Williamson ether synthesis and serves to illustrate the principles of reaction optimization. nih.gov

The data demonstrates several key principles for optimizing the synthesis of this compound:

Choice of Electrophile: The leaving group on the electrophile significantly impacts the reaction rate and yield. In the analogous study, switching from a bromide to a tosylate leaving group resulted in a substantial increase in yield (from 45% to 75%). nih.gov This suggests that for the synthesis of this compound, using an activated 2-bromophenyl derivative, such as a tosylate or mesylate, could be beneficial.

Base and Solvent System: The combination of a strong, non-nucleophilic base and an appropriate aprotic solvent is crucial. Sodium hydride (NaH) is a common choice for deprotonating the alcohol. The solvent must be able to dissolve the reactants while not participating in the reaction. Tetrahydrofuran (THF) and diethyl ether are commonly employed.

Temperature and Reaction Time: The reaction temperature and duration are interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through side reactions like elimination. As seen in the table, a shorter reaction time at a slightly elevated temperature (Entry 3) can lead to a higher yield. nih.gov Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time.

Stoichiometry: The ratio of the reactants is another critical factor. Using a slight excess of the base and the electrophile can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

By systematically investigating these parameters, a synthetic protocol for this compound can be developed that provides a high yield of the pure product, suitable for further applications.

Chemical Reactivity and Transformations of 4 2 Bromophenoxy Piperidine

Electrophilic Aromatic Substitution Reactions on the Bromophenoxy Moiety

The benzene (B151609) ring of the 2-bromophenoxy group in 4-(2-Bromophenoxy)piperidine is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of these reactions is governed by the electronic effects of the two substituents on the ring: the bromine atom and the ether linkage (-O-piperidine).

Directing Effects : The ether oxygen is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating group but is also an ortho, para-director. wikipedia.org The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating ether group. Steric hindrance from the piperidine (B6355638) moiety may influence the ratio of ortho to para substitution.

Key electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. youtube.com

Halogenation : The introduction of a second halogen (e.g., Cl, Br) can be achieved using a halogen in the presence of a Lewis acid catalyst. youtube.com

Sulfonation : Treatment with fuming sulfuric acid results in the addition of a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Reactions : Alkylation and acylation can introduce alkyl and acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst. wikipedia.org

The regioselectivity is a balance between the activating effect of the ether and the deactivating effect of the bromine, with the ether's directing effect typically dominating.

Nucleophilic Substitution and Derivatization at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a secondary amine, which makes it a strong nucleophile. This characteristic allows for a wide array of derivatization reactions at this position. The lone pair of electrons on the nitrogen readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. pearson.com This reactivity is fundamental for modifying the compound's properties and for building more complex molecular architectures.

Common derivatization reactions at the piperidine nitrogen include:

N-Alkylation : Reaction with alkyl halides (R-X) introduces an alkyl group.

N-Acylation : Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylpiperidines.

N-Arylation : Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination), can attach an aryl group.

N-Sulfonylation : Reaction with sulfonyl chlorides (RSO₂Cl) produces N-sulfonylpiperidines.

Reductive Amination : Reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new N-C bond.

Urea and Carbamate Formation : Reactions with isocyanates (R-N=C=O) or chloroformates (ClCOOR) yield ureas and carbamates, respectively.

These transformations are crucial for synthesizing libraries of compounds for various research applications, such as improving detection in analytical methods or modifying pharmacological profiles. nih.govmdpi.com

Table 1: Examples of Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl bromide | N-Benzyl-4-(2-bromophenoxy)piperidine |

| N-Acylation | Acetyl chloride | N-Acetyl-4-(2-bromophenoxy)piperidine |

| N-Sulfonylation | Tosyl chloride | N-Tosyl-4-(2-bromophenoxy)piperidine |

| Urea Formation | Phenyl isocyanate | N-(Phenylcarbamoyl)-4-(2-bromophenoxy)piperidine |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching for Further Functionalization

The bromine atom on the phenoxy ring provides a handle for functionalization through halogen-metal exchange reactions. This process typically involves treating the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. mt.com The reaction replaces the bromine atom with a metal (typically lithium), generating a highly reactive aryllithium intermediate.

This organometallic intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups at the 2-position of the phenoxy ring. researchgate.net This two-step sequence is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. multichemexports.com

Reaction Sequence:

Halogen-Metal Exchange : 4-(2-Br -C₆H₄O)piperidine + R-Li → 4-(2-Li -C₆H₄O)piperidine + R-Br

Electrophilic Quench : 4-(2-Li-C₆H₄O)piperidine + E⁺ → 4-(2-E -C₆H₄O)piperidine

Table 2: Functionalization via Halogen-Metal Exchange and Electrophilic Quench

| Electrophile (E⁺) | Reagent Example | Functional Group Introduced (-E) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary Alcohol (-CH(OH)CH₃) |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) commonorganicchemistry.com |

| Silylating Agent | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl Group (-Si(CH₃)₃) |

The use of magnesium-based reagents, such as i-PrMgCl, can also facilitate the Br-Mg exchange, forming a Grignard reagent that can be quenched with similar electrophiles. semanticscholar.org This method offers an alternative to organolithium chemistry, sometimes with different reactivity and selectivity profiles. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

The carbon-bromine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The aryl bromide can be coupled with a wide range of organometallic or unsaturated partners.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester (RB(OH)₂ or RB(OR)₂), in the presence of a palladium catalyst and a base. It is a highly reliable method for forming biaryl structures or introducing alkyl and vinyl groups. beilstein-journals.orgchinesechemsoc.org

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene (R-CH=CH₂) to form a new, more substituted alkene. clockss.org This reaction is catalyzed by a palladium complex and requires a base. researchgate.net Intramolecular versions of this reaction are also powerful tools for constructing cyclic systems. acs.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne (R-C≡CH). organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgresearchgate.net This method is the premier way to synthesize arylalkynes. Domino processes involving Sonogashira coupling have been used to create complex heterocyclic systems from 2-(2-bromophenoxy) precursors. organic-chemistry.orgresearchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester | Biaryl, Aryl-Alkyl/Vinyl | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ + Phosphine Ligand + Base |

| Sonogashira | Terminal Alkyne | Arylalkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base |

Oxidative and Reductive Transformations of the Core Structure

The this compound scaffold can undergo various oxidative and reductive transformations, targeting the piperidine ring, the aromatic system, or the substituents.

Oxidative Transformations

Piperidine Ring Oxidation : The piperidine ring can be oxidized under specific conditions. For instance, electrochemical oxidation of a closely related N-Boc-4-(4-bromophenyl)piperidine in methanol (B129727) resulted in methoxylation at the 2-position of the piperidine ring. nih.gov

Nitrogen Oxidation : The secondary amine of the piperidine can be oxidized to a hydroxylamine (B1172632) or, if first derivatized to a tertiary amine, to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. The rearrangement of N-arylpiperidine N-oxides to 1-aryloxypiperidines is a known transformation, representing an internal nucleophilic aromatic substitution. researchgate.netresearchgate.net

Reductive Transformations

Hydrodebromination : The bromine atom can be selectively removed and replaced with a hydrogen atom. This hydrodebromination can be achieved through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium (B1175870) formate).

Benzene Ring Reduction : The hydrogenation of the aromatic ring is possible but requires more forcing conditions, such as high-pressure hydrogen gas and potent catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). This would convert the phenoxy group to a cyclohexyloxy group.

Reductive Amination for Derivatization : While not a reduction of the core structure itself, the piperidine nitrogen can participate in reductive amination cascades to form more complex structures. mdpi.com

Structural Modifications and Analog Design Based on the 4 2 Bromophenoxy Piperidine Scaffold

Systematic Variation of Substituents on the Bromophenoxy Moiety

The bromophenoxy portion of the molecule is a prime target for structural modification. The bromine atom itself is not merely a substituent but a key functional handle for introducing a wide array of other groups.

Positional Isomerism: The location of the bromine atom on the phenyl ring significantly impacts the molecule's properties. While the parent compound features a bromine at the ortho (2-) position, analogs with bromine at the meta (3-) or para (4-) positions represent fundamental systematic variations. These positional isomers exhibit different electronic distributions and steric profiles, which can alter binding interactions with biological targets. For instance, the para-substituted analog, 4-(4-bromophenoxy)piperidine, has been used as an intermediate in the synthesis of materials for electronics.

Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to modern cross-coupling reactions, providing a powerful platform for creating chemical libraries with diverse substituents. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (using amines or alcohols) can replace the bromine atom with various alkyl, aryl, heteroaryl, or functional groups. This strategy allows for a systematic exploration of the chemical space around the phenoxy ring to establish structure-activity relationships (SAR).

Interactive Table: Potential Modifications via Cross-Coupling This table illustrates examples of functional groups that can be introduced at the bromine position using common cross-coupling reactions.

| Coupling Reaction | Reactant Type | Example Substituent | Potential Property Change |

| Suzuki-Miyaura | Arylboronic acid | Phenyl, Pyridyl | Increased aromatic interactions, modulation of solubility |

| Stille | Organostannane | Vinyl, Thienyl | Introduction of sp2 centers, alteration of electronic properties |

| Buchwald-Hartwig | Amine | Morpholine (B109124), Aniline | Introduction of H-bond donors/acceptors, increased polarity |

| Sonogashira | Terminal alkyne | Ethynyltrimethylsilane | Introduction of rigidity, linear extension of scaffold |

| Cyanation | Cyanide source | Cyano (-CN) | Addition of a polar, electron-withdrawing group |

Functionalization of the Piperidine (B6355638) Ring at Various Positions (e.g., C-2, C-3, C-5, C-6)

Direct and selective functionalization of the saturated piperidine ring is a sophisticated strategy to modulate molecular properties. The different positions on the ring (C-2, C-3, and C-4) have distinct electronic and steric environments. nih.gov The C-2 position is electronically activated due to its proximity to the nitrogen atom, while the C-4 position is often the most sterically accessible. nih.gov The C-3 position is generally the most deactivated towards C-H functionalization due to the inductive effect of the nitrogen. nih.gov

Recent advances in catalysis have enabled site-selective functionalization. For example, rhodium-catalyzed C-H insertion reactions can be directed to specific positions on the piperidine ring by carefully selecting the catalyst and the nitrogen protecting group. nih.gov This allows for the controlled introduction of arylacetate groups and other moieties at the C-2, C-3, or C-4 positions. nih.gov

A study on methylphenidate analogues demonstrated that the choice of catalyst and N-protecting group dictates the site of functionalization on the piperidine ring. nih.gov

Interactive Table: Catalyst-Controlled Piperidine Functionalization This table summarizes research findings on the site-selective functionalization of N-substituted piperidines. nih.gov

| N-Protecting Group | Catalyst | Position Functionalized |

| N-Boc | Rh₂(R-TCPTAD)₄ | C-2 |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C-2 |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 |

| N-Boc-tetrahydropyridine | N/A | C-3 |

| Indirect functionalization via cyclopropanation and ring-opening. nih.gov |

Such strategies can be applied to the 4-(2-bromophenoxy)piperidine scaffold to generate novel analogs with substituents at positions other than C-4, creating opportunities for new interactions with biological targets. Multi-component reactions also offer a pathway to generate highly functionalized piperidines in a single step. researchgate.netnih.gov

N-Substitution Strategies on the Piperidine Nitrogen for Modulating Molecular Properties

The secondary amine of the piperidine ring is another key site for modification. The substituent on the nitrogen atom can significantly influence a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic profile and target engagement.

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be achieved through various metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig and Ullmann couplings being the most common methods. tandfonline.com Catalysts based on copper and palladium are frequently employed for this transformation, allowing the coupling of piperidine with a wide range of aryl halides. tandfonline.com

N-Alkylation and Other Substitutions: Besides arylation, the nitrogen can be modified with alkyl, benzyl, or acyl groups. These substitutions can alter the steric bulk and electronic nature of the nitrogen center. For example, in a series of 1,4,4-trisubstituted piperidine-based antiviral compounds, replacing an N-benzyl group with smaller groups like hydrogen or methyl, or a larger cyclohexyl group, led to a reduction in activity, highlighting the importance of this substituent for biological function. nih.gov Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also commonly used during synthesis to temporarily block the nitrogen's reactivity.

Interactive Table: Impact of N-Substituents on Antiviral Activity Data from a study on 1,4,4-trisubstituted piperidines against Human Coronavirus 229E. nih.gov

| R1 Substituent (at Nitrogen) | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| Benzyl | 7.4 µM | 44 µM | 6 |

| Hydrogen | >100 µM | >100 µM | - |

| Methyl | >100 µM | >100 µM | - |

| Cyclohexyl | >100 µM | >100 µM | - |

| Phenyl | >100 µM | >100 µM | - |

Isosteric and Bioisosteric Replacements within the Core Scaffold

Isosteric and bioisosteric replacement is a cornerstone strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties, or to move into novel chemical space. researchgate.netnih.gov This involves replacing a functional group, ring, or entire scaffold with another that has similar steric and electronic properties, leading to a similar biological effect. scripps.eduu-strasbg.fr

Bromophenoxy Moiety Replacements:

Heterocyclic Rings: The bromophenyl ring can be replaced with a heteroaromatic ring, such as a bromothiophene. This changes the electronic properties and hydrogen bonding capacity of the ring system. For example, 1-((4-bromothiophen-2-yl)methyl)piperidine (B1524762) serves as a precursor for compounds with potential activity against neurodegenerative diseases.

Saturated Scaffolds: To "escape flatland" and improve physicochemical properties, aromatic rings are sometimes replaced with saturated three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP). researchgate.net This maintains the geometry of the connection points while introducing C(sp³) character, which can improve solubility and metabolic stability. researchgate.net

Piperidine Ring Replacements (Scaffold Hopping): The piperidine ring itself can be replaced by other cyclic or bridged systems in a process known as scaffold hopping. nih.gov This can constrain the conformation of the molecule and introduce new interaction points.

Bridged Piperidines: Introducing one- or two-carbon bridges to the piperidine ring creates rigid structures such as 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov These bridged analogs can lock the ring into a specific conformation, which may be more favorable for binding to a target. nih.gov Furthermore, these rigid structures can increase aqueous solubility due to their three-dimensional nature. nih.gov

Other Heterocycles: Simpler heterocycles like pyrrolidine (B122466) or morpholine can also serve as bioisosteres for the piperidine ring. mdpi.com

Conformational Analysis and Stereochemical Impact of Substituent Introduction

The three-dimensional structure of the this compound scaffold is critical for its interaction with biological macromolecules. The piperidine ring typically adopts a low-energy chair conformation. nih.gov

Conformational Preferences: In a 4-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The relative energy of these two conformers is a key consideration. nih.gov For many 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov However, for polar substituents, the equilibrium can be significantly affected by protonation of the piperidine nitrogen. Electrostatic interactions between the protonated nitrogen and the polar substituent at C-4 can stabilize the axial conformer. nih.gov In some cases, this stabilization is so significant that the conformational preference is reversed upon protonation, with the axial form becoming favored. nih.gov The bulky 2-bromophenoxy group at the 4-position is expected to influence this conformational equilibrium.

Stereochemical Impact of New Substituents: When new substituents are introduced, particularly on the piperidine ring, new chiral centers can be created. The stereochemical outcome of these modifications is crucial, as different stereoisomers often have vastly different biological activities.

Diastereo- and Enantioselectivity: As discussed in section 4.2, the use of chiral catalysts can control the stereochemistry of C-H functionalization reactions, leading to high diastereomeric ratios and enantiomeric excesses. nih.gov

Conformational Control of Reactivity: The existing conformation of the piperidine ring can direct the approach of incoming reagents. For reactions involving intermediates, such as enolates formed at a carbon adjacent to the ring, the lowest energy conformation of the intermediate will dictate the stereochemical outcome of the subsequent reaction. wuxiapptec.com Computational methods like conformational analysis and HOMO mapping can be used to predict the stereoselectivity of such reactions. wuxiapptec.com The introduction of bulky groups can force the piperidine ring into non-chair conformations, such as a twist-boat, which will have a profound impact on its reactivity and biological profile. researchgate.net

Molecular Level Interaction Studies and in Vitro Biological Activity Profiling

Computational Chemistry and Molecular Modeling Investigations

Extensive literature searches did not yield specific studies focused on the computational chemistry and molecular modeling of 4-(2-Bromophenoxy)piperidine. Therefore, detailed research findings for the following subsections are not available at this time.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

No published research could be identified that specifically reports on Density Functional Theory (DFT) calculations performed on this compound to determine its electronic structure and reactivity descriptors.

Molecular Docking Simulations for Ligand-Target Recognition and Binding Pose Prediction (e.g., Enzymes, Receptors, Nucleic Acids)

There are no available scientific articles detailing molecular docking simulations of this compound with any biological targets such as enzymes, receptors, or nucleic acids.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability Analysis

Information regarding molecular dynamics simulations to analyze the conformational dynamics and binding stability of this compound is not present in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design Principles

No Quantitative Structure-Activity Relationship (QSAR) models have been reported that include this compound in their training or test sets to establish principles for rational molecular design.

In Vitro Biochemical and Cellular Assay Investigations

There is a lack of published data from in vitro biochemical and cellular assays specifically for this compound.

Enzyme Inhibition Assays (e.g., Cholinesterases, DNA Gyrase, Farnesyltransferase, Histone Deacetylases)

No studies were found that report the results of enzyme inhibition assays for this compound against common targets such as cholinesterases, DNA gyrase, farnesyltransferase, or histone deacetylases.

Receptor Binding Affinity Profiling and Ligand Competition Studies (e.g., Neurotransmitter Receptors, Opioid Receptors)

The piperidine (B6355638) nucleus is a well-established scaffold for ligands targeting central nervous system (CNS) receptors, particularly neurotransmitter and opioid receptors. longdom.org While direct binding data for this compound is not extensively published, the activities of structurally related compounds provide strong predictive insights into its likely targets.

Derivatives of 4-phenoxypiperidine (B1359869) have been investigated for their affinity towards various G-protein coupled receptors (GPCRs). For instance, modifications of this scaffold have led to potent ligands for dopamine (B1211576) and serotonin (B10506) receptors. The presence of a halogen, such as bromine, on the phenyl ring can significantly influence binding affinity and selectivity.

In the context of opioid receptors, the 4-anilidopiperidine core, famously found in fentanyl, highlights the importance of the piperidine ring in achieving high-affinity binding, particularly at the mu (µ) opioid receptor. nih.gov Studies on various 4-substituted piperidines show that they often bind more effectively to the µ-opioid receptor than the delta (δ) opioid receptor. nih.gov Brorphine, a potent synthetic opioid, features a 4-bromophenethyl group attached to a piperidine ring, underscoring the compatibility of the bromo-aromatic and piperidine motifs with opioid receptor binding. usdoj.gov It is known that opioid receptor activation is generally inhibitory at the neuronal level, reducing neurotransmitter release presynaptically and hyperpolarizing neurons postsynaptically. frontiersin.org

The affinity of various piperidine-based ligands for different receptors is often determined through radioligand displacement assays. These competitive binding studies measure the concentration of the test compound required to displace 50% of a specific radiolabeled ligand from its receptor (IC50 value), which can then be converted to a binding affinity constant (Ki).

Table 1: Representative Receptor Binding Affinities of Piperidine-Based Compounds

| Compound Class | Receptor Target | Representative Ki (nM) |

|---|---|---|

| Benzophenone Piperidine Derivatives | Histamine H3 Receptor | 8 - 371 mdpi.com |

| 4,4-Difluoropiperidine Ethers | Dopamine D4 Receptor | 0.3 chemrxiv.org |

| 4-Anilidopiperidine Analogues | Mu (µ) Opioid Receptor | 47 nih.gov |

| 4-Oxypiperidine Ethers | Histamine H3 Receptor | 12.5 nih.gov |

This table presents data for structurally related piperidine derivatives to illustrate the potential receptor targets for the this compound scaffold.

Cell-Free Mechanistic Studies of Molecular Pathway Modulation (e.g., Prostaglandin (B15479496) Synthesis Pathway, Platelet Aggregation Factors)

Cell-free assays are crucial for pinpointing the direct molecular target of a compound without the complexity of cellular uptake, metabolism, or off-target effects. For piperidine derivatives, such studies have confirmed their interaction with specific enzymes.

One relevant example involves the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for vitamin K2 biosynthesis in Mycobacterium tuberculosis. A study on piperidine derivatives utilized a cell-free prenyltransferase assay with MenA-containing membrane fractions. nih.gov The assay monitored the formation of a radiolabeled product, and the potency of the inhibitors was measured as the concentration required to reduce product formation by 50% (IC50). nih.gov This type of assay provides direct evidence of enzyme inhibition and is a powerful tool for mechanistic investigation.

While specific studies on this compound's effect on prostaglandin synthesis or platelet aggregation are not prominent, its structural features suggest potential interactions with enzymes in these pathways, which often have hydrophobic binding pockets that could accommodate the bromophenoxy group.

Investigation of Anti-proliferative Effects in Cancer Cell Lines (In Vitro)

The piperidine scaffold is present in numerous compounds investigated for anticancer properties. In vitro studies assess a compound's ability to inhibit the growth of various cancer cell lines. The effectiveness is typically reported as the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

Studies on piperidine derivatives have demonstrated significant anti-proliferative activity against a range of human solid tumor cell lines. For example, a series of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines, which are structurally related to this compound, were more potent than their saturated piperidine counterparts against ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines. nih.gov Further investigation into one of the active compounds revealed an arrest of the cell cycle in the G2/M phase, indicating interference with cell division processes. nih.gov Similarly, the piperidine nitroxide TEMPOL was found to be more effective at inhibiting the growth of neoplastic cells compared to non-neoplastic cells, with evidence suggesting an apoptotic mode of cell death. nih.gov

Table 2: Anti-proliferative Activity of Representative Piperidine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Piperidine-2,6-dione Derivatives | Burkitt's lymphoma | < 10 µM |

| Piperazine-1-carbodithioate Derivatives | A549 (Lung) | 1.58 - 2.27 µM researchgate.net |

| Piperazine-1-carbodithioate Derivatives | MCF-7 (Breast) | 1.58 - 2.27 µM researchgate.net |

| Andrographolide C-19 Analogs | HT-29 (Colorectal) | Varies by analog chemrxiv.org |

This table shows data for various piperidine-containing structures, indicating the potential for compounds like this compound to exhibit anti-proliferative effects.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. For the this compound scaffold, SAR studies on analogous series provide a framework for predicting how structural modifications would likely impact biological activity.

Impact of Substituent Modifications on Molecular Interactions and Binding Affinities

The biological activity of the this compound scaffold can be finely tuned by modifying its three main components: the piperidine ring, the ether linkage, and the substituted aromatic ring.

Aromatic Ring Substituents: The position and nature of the substituent on the phenoxy ring are critical. The presence of a bromine atom at the ortho position, as in this compound, influences the molecule's electronic properties and conformation due to its size and electronegativity. This can affect π-π stacking interactions with aromatic residues in a receptor binding pocket. Changing the substituent from a bromine to a chlorine, or moving it to the meta or para position, would predictably alter binding affinity and selectivity. smolecule.com

Piperidine Ring Modifications: The nitrogen atom of the piperidine ring is typically essential for activity, often forming a key salt bridge interaction with an acidic residue (e.g., aspartic acid) in the receptor. nih.gov N-alkylation or N-acylation of the piperidine can drastically alter potency and receptor selectivity. For example, in 4-anilidopiperidine opioids, the N-substituent is a critical determinant of µ-opioid receptor affinity. nih.gov

Ether Linkage: The oxygen atom of the phenoxy ether linkage can act as a hydrogen bond acceptor, contributing to the binding energy. Altering this linker, for example, by replacing it with a thioether or an alkyl chain, would change the geometry and bonding capabilities of the molecule.

Conformational Analysis and Stereochemical Influence on Observed Molecular Activities

The piperidine ring exists predominantly in a chair conformation. The 4-phenoxy substituent can adopt either an axial or an equatorial position, and the equilibrium between these two conformers can be influenced by other substitutions on the ring. The preferred conformation for receptor binding is a key aspect of pharmacophore modeling. nih.gov Computational and NMR studies on related fluorinated piperidines show that the conformational preference is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net

Stereochemistry is also crucial. Although this compound itself is achiral, the introduction of substituents on the piperidine ring at positions other than C4 can create chiral centers. For many biologically active piperidines, different enantiomers exhibit vastly different binding affinities and functional activities. For instance, in a series of 4-anilidopiperidine analogues, a compound with a (3R)-methyl group showed higher binding affinity for opioid receptors than its (3S)-methyl counterpart. nih.gov This highlights that receptors can stereoselectively recognize ligands, and the biological activity often resides in a single enantiomer.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on related structures, the key pharmacophoric elements of the this compound scaffold can be hypothesized.

Basic Nitrogen Center: The protonatable piperidine nitrogen is arguably the most critical feature. It can form a strong ionic bond (salt bridge) with an anionic residue (e.g., Asp) in the binding site of many GPCRs, serving as a primary anchor point. nih.gov

Aromatic Ring: The phenoxy ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the receptor pocket.

Halogen Atom (Bromine): The bromine atom at the ortho position can serve multiple roles. It can act as a hydrophobic element, and more importantly, it can participate in halogen bonding—an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the receptor, such as a carbonyl oxygen. It also sterically influences the preferred orientation of the phenoxy ring relative to the piperidine ring.

Central Ether Oxygen: This oxygen atom can function as a hydrogen bond acceptor, providing an additional interaction point to stabilize the ligand-receptor complex.

Together, the spatial arrangement of the basic nitrogen, the hydrophobic aromatic plane, and the hydrogen-bonding elements constitutes the core pharmacophore of the this compound scaffold.

Applications As a Building Block and Synthetic Intermediate in Complex Chemical Syntheses

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds and Ring Systems

The 2-bromophenyl ether moiety of 4-(2-Bromophenoxy)piperidine is a key handle for the construction of fused heterocyclic systems through intramolecular cyclization reactions. The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

One of the most promising applications of this compound is in the synthesis of dibenzofuran (B1670420) derivatives. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general strategy involves an intramolecular palladium-catalyzed C-O bond formation. The synthesis of dibenzofuran-piperazine derivatives has been reported, showcasing the utility of related precursors in constructing complex heterocyclic systems with potential biological activities. nih.govgazi.edu.trbiointerfaceresearch.com

Table 1: Potential Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Potential Product Scaffold | Description |

| Intramolecular Heck Reaction | Dihydrophenanthridinone derivatives | An intramolecular coupling between the aryl bromide and a suitably placed alkene on the piperidine (B6355638) nitrogen could lead to the formation of a new carbon-carbon bond and a fused ring system. |

| Buchwald-Hartwig Amination | Carbazole (B46965) derivatives | Intramolecular amination by functionalizing the piperidine nitrogen with an appropriate group could lead to the formation of a carbazole core, a common motif in bioactive molecules. |

| Suzuki Coupling | Functionalized phenoxypiperidines | The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to introduce molecular diversity. |

This table represents potential synthetic pathways based on established chemical reactions, as direct examples for this compound are not widely reported.

The piperidine ring itself is a prevalent scaffold in medicinal chemistry and can be incorporated into larger, more complex heterocyclic frameworks. researchgate.net The secondary amine of the piperidine offers a site for further functionalization, allowing for the attachment of various side chains or its integration into a larger ring system.

Role in the Construction of Natural Product Analogs and Bio-Inspired Molecules

Natural products often feature complex polycyclic skeletons, and synthetic chemists frequently seek to create simplified analogs to probe biological activity and improve pharmacokinetic properties. The phenoxypiperidine motif is present in a number of biologically active compounds, and this compound serves as a valuable starting point for the synthesis of analogs of such natural products.

While direct total syntheses of natural products using this compound as a key building block are not prominently described in the literature, its structural components are relevant to the synthesis of constrained analogs of bioactive peptides and alkaloids. The piperidine unit can act as a rigid scaffold to mimic turns in peptides or to form the core of alkaloid-like structures. nih.gov

The synthesis of conformationally restricted dipeptidic moieties has been achieved using related benzazepinone (B8055114) scaffolds, highlighting the importance of rigid cyclic structures in medicinal chemistry. nih.gov The general principles of using cyclic amines to constrain molecular conformation are applicable to derivatives of this compound.

Intermediate in the Preparation of Advanced Organic Materials for Non-Biological Applications

The application of this compound extends beyond the realm of life sciences into the field of materials science. The aromatic and heterocyclic components of the molecule suggest its potential use as a monomer or a precursor to monomers for the synthesis of functional polymers.

For instance, the bromophenyl group can be a site for polymerization reactions. Through reactions like Suzuki or Stille coupling, this unit could be incorporated into the backbone of conjugated polymers. Such polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of pyrene-based materials for organic electronics often involves the coupling of brominated aromatic compounds. nih.gov

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Relevant Polymer Class |

| Organic Electronics | Precursor to a monomer for conjugated polymers | Poly(arylene ether)s, Poly(phenylene vinylene)s |

| Functional Coatings | Monomer for creating functionalized surfaces | Polyelectrolytes, Bioactive polymers |

| Nanomaterial Synthesis | Template or directing agent | Block copolymers |

This table outlines potential applications based on the chemical structure of this compound and established principles in materials chemistry.

This compound is a chemical compound with significant potential as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic scaffolds, a starting point for the creation of natural product analogs, and a potential intermediate in the development of advanced organic materials. Although specific, detailed research findings on the direct application of this particular compound are not widespread in the current body of scientific literature, its structural motifs and reactive sites suggest a broad scope of utility that warrants further exploration in synthetic and medicinal chemistry, as well as in materials science.

Analytical Methodologies for Research Characterization of 4 2 Bromophenoxy Piperidine

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for determining the molecular structure of 4-(2-Bromophenoxy)piperidine. These techniques provide detailed information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. The aromatic protons on the bromophenoxy group would appear as a complex multiplet in the downfield region (typically δ 6.8-7.6 ppm). The proton on the carbon bearing the ether linkage (CH-O) would likely be a multiplet around δ 4.5-5.0 ppm. The protons on the piperidine (B6355638) ring would show characteristic signals in the aliphatic region (δ 1.5-3.5 ppm), with their multiplicity revealing their coupling to adjacent protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the bromine atom and the one attached to the ether oxygen having characteristic chemical shifts. The piperidine carbons would appear in the upfield region (δ 25-70 ppm). For instance, in a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aliphatic carbons of the piperazine ring appear between 48 and 70 ppm mdpi.com.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for 4-(Bromophenoxy)piperidine Analogs

| Adduct | Predicted m/z for 4-(3-bromophenoxy)piperidine [M=C₁₁H₁₄BrNO] uni.lu | Predicted m/z for 4-(2-bromophenyl)piperidine [M=C₁₁H₁₄BrN] uni.lu |

|---|---|---|

| [M+H]⁺ | 256.03316 | 240.03824 |

| [M+Na]⁺ | 278.01510 | 262.02018 |

| [M]⁺ | 255.02533 | 239.03041 |

| [M-H]⁻ | 254.01860 | 238.02368 |

Data obtained from predicted values for isomeric and analogous compounds.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

C-O-C stretch: A strong band for the aryl-alkyl ether linkage, typically found in the 1250-1000 cm⁻¹ region.

C-N stretch: A moderate absorption in the 1250-1020 cm⁻¹ range corresponding to the piperidine amine.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ if the piperidine nitrogen is not substituted (secondary amine).

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

C=C stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

C-Br stretch: A peak in the fingerprint region, typically between 680-515 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for purity assessment and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be suitable for this compound.

Stationary Phase: A C18 or C8 column is commonly used for compounds of this polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed, often in a gradient elution mode.

Detection: A UV detector would be effective, as the bromophenyl group contains a chromophore that absorbs UV light (typically around 254 nm). For some piperidine derivatives, derivatization may be necessary to improve detection or chromatographic behavior, for instance, using benzoyl chloride to derivatize aminopiperidines for HPLC-UV analysis google.com.

Gas Chromatography (GC) GC is a powerful technique for separating and analyzing volatile compounds. For piperidine derivatives, GC analysis can sometimes be challenging due to the basicity of the nitrogen atom, which can lead to poor peak shape (tailing) on standard columns.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., diphenyl dimethyl polysiloxane) is often used asianpubs.orgresearchgate.net.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) provides general sensitivity for organic compounds, while a mass spectrometer (GC-MS) offers both separation and structural identification of the components oup.com. To improve volatility and peak shape, derivatization is a common strategy. Reagents like pentafluorobenzoyl chloride can be used to convert the piperidine's N-H group into a less polar, more volatile derivative suitable for GC analysis oup.com. However, direct injection methods for some piperidine derivatives have also been successfully developed asianpubs.orgresearchgate.net.

Table 2: General Chromatographic Conditions for Analysis of Piperidine Derivatives

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Derivatization |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid modifier | UV | May be used for detection enhancement google.com |

| GC | Capillary (e.g., DB-5) | Helium | FID or MS | Often required to improve peak shape oup.com |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) can be grown, this technique provides unambiguous proof of its chemical structure.

The analysis would yield precise information on:

Atomic Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing exact geometric parameters of the molecule.

Conformation: Revealing the preferred conformation of the molecule in the crystal lattice. For example, it would confirm the expected chair conformation of the piperidine ring and the relative orientation of the phenoxy group (axial vs. equatorial). Studies on other piperidine salts have consistently shown the piperidine ring in a chair configuration mdpi.com.

Intermolecular Interactions: Detailing how molecules pack in the solid state through forces like hydrogen bonding (if the N-H is present) and van der Waals interactions.

Table 3: Illustrative Crystallographic Data for a Piperidine Derivative (Fenpiverinium Bromide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.03 |

| b (Å) | 10.11 |

| c (Å) | 14.12 |

| β (°) | 114.5 |

| V (ų) | 2083 |

| Z | 4 |

Data from a representative piperidine salt, Fenpiverinium Bromide, to illustrate typical crystallographic parameters mdpi.com.

Advanced Analytical Techniques for Reaction Mechanism Studies and Intermediate Characterization

Understanding the mechanism of the synthesis of this compound, such as the ether formation step (e.g., a nucleophilic aromatic substitution or a Williamson ether synthesis), may require advanced analytical methods. These techniques can help identify transient intermediates and elucidate reaction pathways.

In-situ Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture. This provides valuable kinetic data.

Tandem Mass Spectrometry (MS/MS): This technique can be used to characterize reaction intermediates. By isolating a specific ion from the reaction mixture and fragmenting it, one can deduce its structure, providing clues about the reaction pathway.

Computational Chemistry: While not an experimental technique, theoretical calculations are often used in conjunction with analytical data to model reaction pathways, predict the stability of intermediates, and rationalize observed outcomes. For instance, various synthetic routes for piperidines, including radical-mediated cyclizations and transition-metal-catalyzed reactions, have been studied to understand their mechanisms nih.gov. The investigation of such mechanisms often relies on identifying key intermediates or transition states, a task supported by advanced analytical and computational tools.

Future Research Directions and Unexplored Avenues for 4 2 Bromophenoxy Piperidine Research

Development of Novel Catalytic Transformations Involving the Core Structure

The core structure of 4-(2-bromophenoxy)piperidine offers multiple sites for functionalization, making it an ideal candidate for the development of novel catalytic transformations. The presence of the bromine atom on the phenyl ring and the secondary amine of the piperidine (B6355638) ring are key handles for synthetic manipulation.

Future research could focus on the application of modern catalytic techniques to diversify the this compound scaffold. For instance, the use of photoredox catalysis could enable novel cross-coupling reactions at the brominated position under mild conditions. This could facilitate the introduction of a wide range of aryl, alkyl, and other functional groups, which may be challenging to achieve with traditional palladium-catalyzed methods.

Furthermore, C-H activation strategies present a powerful tool for the direct functionalization of the aromatic and piperidine rings. nih.gov Research could be directed towards developing regioselective C-H arylation, alkenylation, or alkynation reactions, thereby providing rapid access to a diverse library of analogs. The development of both directed and non-directed C-H functionalization would be of significant interest.

Organocatalysis also offers a promising avenue for the enantioselective synthesis of substituted this compound derivatives. Chiral organocatalysts could be employed in reactions such as asymmetric Mannich or Michael additions to precursors of the piperidine ring, leading to the synthesis of optically pure final compounds.

| Catalytic Method | Potential Application on this compound | Desired Outcome |

| Photoredox Catalysis | Cross-coupling at the C-Br bond | Introduction of diverse functional groups under mild conditions |

| C-H Activation | Direct functionalization of the phenyl and piperidine rings | Rapid access to novel analogs with high regioselectivity |

| Organocatalysis | Enantioselective synthesis of piperidine ring precursors | Access to optically pure derivatives for stereospecific biological evaluation |

Expansion of Molecular Target Space for Mechanistic Investigation

While derivatives of this compound have been explored for certain biological targets, a vast landscape of molecular targets remains to be investigated. A systematic expansion of the molecular target space could unveil novel therapeutic applications for this scaffold.

A significant area of future research lies in the exploration of G-protein coupled receptors (GPCRs) , a large family of receptors involved in a multitude of physiological processes. High-throughput screening of this compound-based libraries against a panel of GPCRs could identify novel modulators with therapeutic potential in areas such as metabolic disorders, inflammation, and neurological diseases. The exploration of these derivatives as allosteric modulators could offer greater selectivity and finer control over receptor activity compared to traditional orthosteric ligands.

The investigation of this scaffold against various enzyme families , such as kinases, proteases, and epigenetic targets, is another promising direction. For instance, certain piperidine derivatives have shown activity against enzymes implicated in neurodegenerative diseases. dntb.gov.ua A focused effort to design and synthesize analogs of this compound with specific inhibitory or activating properties against these enzymes could lead to the development of novel therapeutics for conditions like Alzheimer's and Parkinson's disease.

Computational studies , including molecular docking and molecular dynamics simulations, will be instrumental in guiding the expansion of the molecular target space. smolecule.com These in silico methods can help to predict the binding of this compound derivatives to various biological targets and inform the design of more potent and selective ligands.

| Molecular Target Class | Potential Therapeutic Area | Research Approach |

| G-Protein Coupled Receptors (GPCRs) | Metabolic disorders, inflammation, neurological diseases | High-throughput screening, allosteric modulator design |

| Kinases | Cancer, inflammatory diseases | Structure-based drug design, kinase profiling |

| Epigenetic Targets | Cancer, genetic disorders | Fragment-based screening, synthesis of focused libraries |

| Proteases | Infectious diseases, neurodegenerative diseases | Mechanistic studies, inhibitor design |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with flow chemistry and automated synthesis platforms represents a significant step towards the rapid and efficient generation of large and diverse chemical libraries. nih.govbldpharm.comnih.gov This approach offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis.

Future research should focus on developing robust and scalable flow synthesis routes to the this compound core and its derivatives. This would involve the optimization of reaction conditions, such as temperature, pressure, and residence time, for each synthetic step. The use of in-line purification and analysis techniques would further streamline the process and enable the real-time monitoring of reaction progress.

Automated synthesis platforms can be programmed to perform a series of reactions in a sequential or parallel manner, allowing for the rapid generation of a large number of analogs with diverse substitution patterns. nih.gov This would be particularly valuable for structure-activity relationship (SAR) studies, where the systematic modification of different parts of the molecule is required to optimize its biological activity.

The combination of flow chemistry and automated synthesis would not only accelerate the drug discovery process but also facilitate the production of larger quantities of lead compounds for preclinical and clinical studies.

| Technology | Application in this compound Research | Key Advantages |

| Flow Chemistry | Synthesis of the core structure and its derivatives | Improved reaction control, enhanced safety, scalability |

| Automated Synthesis | Generation of large and diverse chemical libraries | High-throughput synthesis, rapid SAR studies |

| In-line Analytics | Real-time monitoring of reaction progress | Process optimization, quality control |

Exploration in Emerging Fields of Chemical Science and Materials Innovation

Beyond its traditional role in medicinal chemistry, the this compound scaffold holds untapped potential in emerging fields of chemical science and materials innovation. Its unique structural and electronic properties could be harnessed to create novel functional materials with a wide range of applications.

One area of exploration is the development of functional polymers incorporating the this compound moiety. The piperidine nitrogen could be used as a monomer for polymerization or as a site for grafting onto existing polymer backbones. The resulting polymers could exhibit interesting properties, such as enhanced thermal stability, specific recognition capabilities for chemical sensing applications, or unique photophysical properties. nih.govresearchgate.net

The potential of this compound derivatives in the field of organic electronics , particularly in the development of organic light-emitting diodes (OLEDs) , is another intriguing avenue. researchgate.netrsc.orgnih.govelsevierpure.com By judiciously modifying the aromatic portion of the molecule, it may be possible to tune its photophysical properties, such as its absorption and emission wavelengths, to create novel materials for use as emitters or host materials in OLED devices.

Furthermore, the ability of the piperidine nitrogen to coordinate with metal ions suggests that this compound could serve as a ligand in the synthesis of metal-organic frameworks (MOFs) . dntb.gov.uanih.govresearchgate.netmdpi.com The properties of the resulting MOFs, such as their porosity and catalytic activity, could be tailored by varying the metal ion and the substitution pattern on the organic ligand.

The exploration of the supramolecular chemistry of this compound derivatives could also lead to the discovery of novel self-assembling systems with interesting properties and applications in areas such as drug delivery and nanotechnology. nih.govresearchgate.netnih.govresearchgate.net

| Emerging Field | Potential Application of this compound | Desired Material/Property |

| Functional Polymers | Monomer or grafting unit | Polymers for chemical sensing or with unique photophysical properties |

| Organic Electronics | Emitter or host material in OLEDs | Tunable photoluminescent materials |

| Metal-Organic Frameworks | Organic ligand | Porous materials for catalysis or gas storage |

| Supramolecular Chemistry | Building block for self-assembly | Novel nanomaterials for drug delivery or other applications |

Q & A